(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid
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Overview
Description
(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C8H7BClF3O3 and a molecular weight of 254.40 g/mol . This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid typically involves the reaction of 2-chloro-4-bromophenol with 2,2,2-trifluoroethanol in the presence of a base, followed by borylation using a boron reagent such as bis(pinacolato)diboron . The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in cancer therapy and other medical applications.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The trifluoroethoxy group enhances the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 2-Chlorophenylboronic acid
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
Uniqueness
(2-Chloro-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid is unique due to the presence of both chloro and trifluoroethoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H7BClF3O3 |
---|---|
Molecular Weight |
254.40 g/mol |
IUPAC Name |
[2-chloro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BClF3O3/c10-7-3-5(16-4-8(11,12)13)1-2-6(7)9(14)15/h1-3,14-15H,4H2 |
InChI Key |
NZCFZJBSJZLAOV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC(F)(F)F)Cl)(O)O |
Origin of Product |
United States |
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